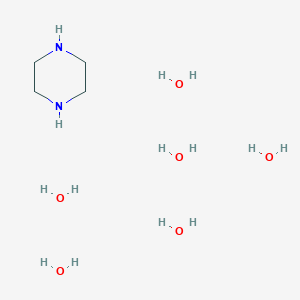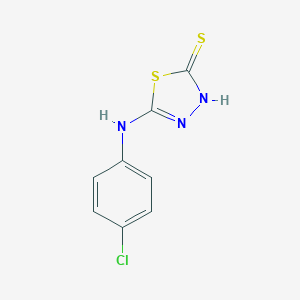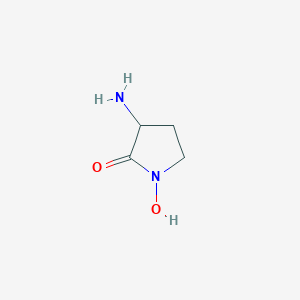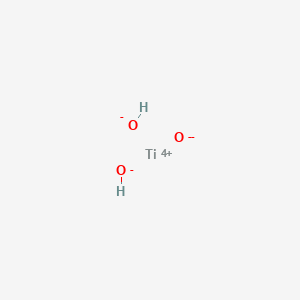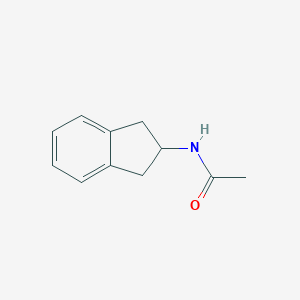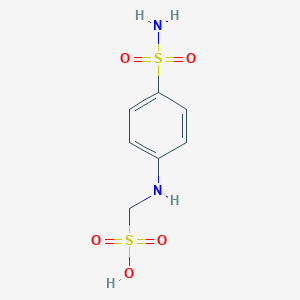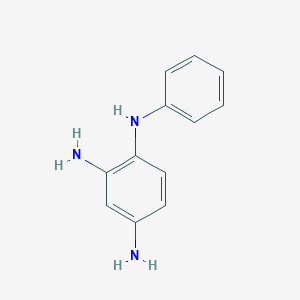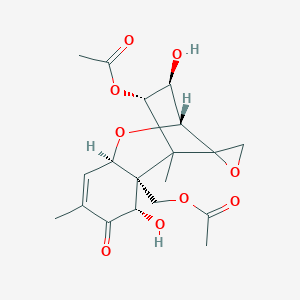
4,15-Diacetylnivalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,15-Diacetylnivalenol (4,15-DON) is a type of mycotoxin that is produced by the fungus Fusarium graminearum. This toxin is commonly found in cereal crops, such as wheat, barley, and maize, and can have a significant impact on human and animal health. In recent years, there has been increasing interest in understanding the synthesis, mechanism of action, and physiological effects of 4,15-DON.
Mechanism Of Action
The mechanism of action of 4,15-Diacetylnivalenol involves its interaction with ribosomes, which are responsible for protein synthesis in cells. 4,15-Diacetylnivalenol binds to the ribosome and inhibits protein synthesis, which can lead to a range of physiological effects, including inflammation and oxidative stress.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4,15-Diacetylnivalenol are complex and can vary depending on the dose and duration of exposure. Studies have shown that 4,15-Diacetylnivalenol can cause inflammation, oxidative stress, and DNA damage in cells. These effects can have significant implications for human and animal health, particularly in the context of food safety.
Advantages And Limitations For Lab Experiments
One advantage of studying 4,15-Diacetylnivalenol in the lab is that it can be synthesized relatively easily and is readily available for research purposes. However, there are also limitations to studying 4,15-Diacetylnivalenol in the lab, including the fact that the effects of the toxin can vary depending on the dose and duration of exposure, as well as the fact that the effects of 4,15-Diacetylnivalenol may be influenced by other factors, such as the presence of other mycotoxins.
Future Directions
There are many future directions for research on 4,15-Diacetylnivalenol. One area of focus is understanding the long-term effects of exposure to the toxin, particularly in the context of food safety. Additionally, there is a need for more research on the mechanism of action of 4,15-Diacetylnivalenol and the biochemical and physiological effects of the toxin. Finally, there is a need for more research on the development of effective strategies for mitigating the impact of 4,15-Diacetylnivalenol on human and animal health.
Synthesis Methods
The synthesis of 4,15-Diacetylnivalenol involves the conversion of nivalenol (NIV) to 4,15-Diacetylnivalenol through the action of acetyltransferase enzymes. This process occurs naturally in the fungus Fusarium graminearum, which produces both NIV and 4,15-Diacetylnivalenol.
Scientific Research Applications
The scientific research on 4,15-Diacetylnivalenol has focused on understanding its mechanism of action and its effects on human and animal health. Studies have shown that 4,15-Diacetylnivalenol can cause a range of physiological effects, including inflammation, oxidative stress, and DNA damage. These effects can have significant implications for human and animal health, particularly in the context of food safety.
properties
CAS RN |
14287-82-2 |
|---|---|
Product Name |
4,15-Diacetylnivalenol |
Molecular Formula |
C19H24O9 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[(2R,3S,7R,9R,10R,11S)-11-acetyloxy-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O9/c1-8-5-11-18(6-25-9(2)20,14(24)12(8)22)17(4)15(27-10(3)21)13(23)16(28-11)19(17)7-26-19/h5,11,13-16,23-24H,6-7H2,1-4H3/t11-,13-,14-,15-,16-,17?,18-,19?/m1/s1 |
InChI Key |
PIHGROVBUUNPDW-SUWHGTQISA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
synonyms |
4,15-diacetylnivalenol DNIV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



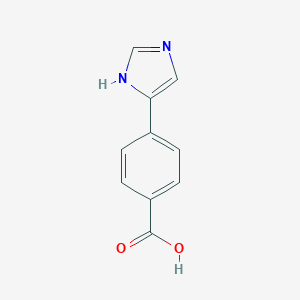
![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)
![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)
